molecular formula C15H21N3O3 B1584861 Trimethylallyl isocyanurate CAS No. 6291-95-8

Trimethylallyl isocyanurate

Cat. No.: B1584861
CAS No.: 6291-95-8
M. Wt: 291.35 g/mol
InChI Key: MPJPKEMZYOAIRN-UHFFFAOYSA-N
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Description

Trimethylallyl isocyanurate is a useful research compound. Its molecular formula is C15H21N3O3 and its molecular weight is 291.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63838. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Trimethallyl isocyanurate, also known as Trimethylallyl isocyanurate or 1,3,5-Tris(2-methylallyl)-1,3,5-triazinane-2,4,6-trione, primarily targets the process of polymerization . It is used in the formation of highly thermostable and mechanically stable frameworks, which are key components in rigid polyurethane foams .

Mode of Action

Trimethallyl isocyanurate interacts with its targets through a process known as cyclotrimerization . This process involves the formation of cyclic trimers of isocyanate molecules, resulting in the creation of isocyanurates . The cyclotrimerization processes of isocyanates are highly exothermic .

Biochemical Pathways

The primary biochemical pathway affected by Trimethallyl isocyanurate is the cyclotrimerization of isocyanates . This process results in the formation of isocyanurates, which are highly thermostable compounds . The cyclotrimerization process is enhanced with an extension of n-alkyl chains .

Pharmacokinetics

It is known that the compound is highly thermostable . This suggests that it may have a high degree of stability in various environments, potentially impacting its bioavailability.

Result of Action

The molecular and cellular effects of Trimethallyl isocyanurate’s action primarily involve the formation of highly thermostable and mechanically stable frameworks . These frameworks are used in a variety of industrial applications, such as elastomers, sealants, coatings, and insulation boards .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Trimethallyl isocyanurate. For example, the thermal stabilities of the isocyanurate molecules can be altered depending on the substituents of their three nitrogen atoms . Additionally, the cyclotrimerization process is enhanced with an extension of n-alkyl chains .

Biochemical Analysis

Biochemical Properties

Trimethylallyl isocyanurate plays a significant role in biochemical reactions, particularly in the context of polymerization and crosslinking processes. It interacts with various enzymes and proteins, facilitating the formation of stable polymer networks. The compound’s interaction with enzymes such as peroxidases and catalases is crucial for initiating and propagating polymerization reactions. These interactions often involve the formation of covalent bonds between the compound and the enzyme’s active site, leading to enzyme activation or inhibition depending on the specific reaction conditions .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of target proteins. This modulation can result in changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis . Additionally, the compound’s impact on cellular metabolism includes alterations in metabolic fluxes and energy production pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions often involve the formation of covalent bonds with nucleophilic groups on proteins and enzymes, leading to changes in their activity. For example, the compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance catalytic efficiency . These molecular mechanisms are critical for understanding the compound’s role in various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to heat or light can lead to degradation and loss of activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular functions such as proliferation and differentiation. At high doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies to avoid adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic fluxes. The compound can influence the activity of key metabolic enzymes such as dehydrogenases and transferases, leading to changes in metabolite levels and energy production . Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects. For example, the compound can bind to transport proteins that mediate its uptake into cells and its distribution to specific cellular compartments . These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is often localized to organelles such as the endoplasmic reticulum and mitochondria, where it can interact with key enzymes and proteins involved in metabolic processes . Additionally, post-translational modifications and targeting signals can direct the compound to specific subcellular compartments, enhancing its biochemical activity and specificity.

Properties

IUPAC Name

1,3,5-tris(2-methylprop-2-enyl)-1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-10(2)7-16-13(19)17(8-11(3)4)15(21)18(14(16)20)9-12(5)6/h1,3,5,7-9H2,2,4,6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJPKEMZYOAIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=O)N(C(=O)N(C1=O)CC(=C)C)CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212103
Record name Trimethylallyl isocyanurate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6291-95-8
Record name Trimethallyl isocyanurate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6291-95-8
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Record name Trimethylallyl isocyanurate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6291-95-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63838
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Record name 6291-95-8
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Record name Trimethylallyl isocyanurate
Source EPA DSSTox
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Record name 1,3,5-tris(2-methyl-2-propenyl)-1,3,5-triazine-2,4,6-(1H,3H,5H)-trione
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.972
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Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-methyl-2-propen-1-yl)
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Record name TRIMETHYLALLYL ISOCYANURATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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